

1,3-Dimethoxybenzene-D10 physical and chemical characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dimethoxybenzene-D10

Cat. No.: B1460104

[Get Quote](#)

An In-depth Technical Guide to 1,3-Dimethoxybenzene-D10

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethoxybenzene-D10 is the deuterated analogue of 1,3-dimethoxybenzene, a member of the dimethoxybenzene class of organic compounds. In this isotopologue, all ten hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution makes it a valuable tool in various scientific applications, particularly as an internal standard in quantitative analyses using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).^[1] Its chemical and physical properties are nearly identical to its non-deuterated counterpart, allowing it to effectively mimic the analyte's behavior during analytical procedures, thus improving the accuracy and precision of quantitative measurements.^{[2][3]}

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **1,3-Dimethoxybenzene-D10**, along with detailed experimental protocols for its analysis and a summary of its applications.

Physical and Chemical Characteristics

Precise experimental data for the physical and chemical properties of **1,3-Dimethoxybenzene-D10** are not readily available in the literature. However, the properties of its non-deuterated analogue, 1,3-Dimethoxybenzene, serve as a close approximation due to the minimal impact of deuterium substitution on most bulk physical properties.

Table 1: General and Isotopic Properties of **1,3-Dimethoxybenzene-D10**

Property	Value	Source
Chemical Name	1,3-Dimethoxybenzene-d10	-
Synonym(s)	m-Dimethoxybenzene-d10, Resorcinol Dimethyl Ether-d10	[4]
Molecular Formula	C ₆ D ₄ (OCD ₃) ₂	[4]
Molecular Weight	148.23 g/mol	[4]
CAS Number	340257-57-0	[4]
Isotopic Enrichment	≥99 atom % D	[4]

Table 2: Physical Properties of 1,3-Dimethoxybenzene (Non-Deuterated Analogue)

Property	Value	Source
Appearance	Clear, colorless to pale yellow liquid	[5]
Density	1.055 g/mL at 25 °C	[6]
Boiling Point	85-87 °C at 7 mmHg	[6]
Melting Point	-52 °C	[7]
Flash Point	88 °C (closed cup)	[6]
Refractive Index	n _{20/D} 1.524	[6]
Solubility	Insoluble in water	[5]
Storage	Store at room temperature in a tightly closed container, protected from light.	[4][5]
Stability	Stable under recommended storage conditions. Should be re-analyzed for chemical purity after three years.	[4]

Experimental Protocols

The primary application of **1,3-Dimethoxybenzene-D10** is as an internal standard. Below are representative protocols for its use in quantitative analysis by GC-MS and for its characterization by NMR spectroscopy.

Protocol 1: Quantitative Analysis of Aromatic Compounds using 1,3-Dimethoxybenzene-D10 as an Internal Standard by GC-MS

This protocol provides a general procedure for the quantification of a target aromatic analyte in a sample matrix.

1. Materials and Reagents:

- Target analyte standard
- **1,3-Dimethoxybenzene-D10** (internal standard)
- High-purity solvent (e.g., dichloromethane, hexane)
- Sample matrix (e.g., soil, water, biological fluid)
- Gas chromatograph coupled to a mass spectrometer (GC-MS)

2. Preparation of Standard Solutions:

- Stock Solutions: Prepare individual stock solutions of the target analyte and **1,3-Dimethoxybenzene-D10** in the chosen solvent at a concentration of, for example, 1 mg/mL.
- Calibration Standards: Prepare a series of calibration standards by spiking a known volume of the analyte stock solution into the sample matrix extract to achieve a range of concentrations that bracket the expected sample concentrations.
- Internal Standard Spiking Solution: Prepare a working solution of **1,3-Dimethoxybenzene-D10** at a fixed concentration.

3. Sample Preparation:

- Extract the target analyte from the sample matrix using an appropriate extraction method (e.g., liquid-liquid extraction, solid-phase extraction).
- Add a precise volume of the internal standard spiking solution to all samples, calibration standards, and quality control samples.

4. GC-MS Analysis:

- GC Conditions:
 - Column: A suitable capillary column for aromatic compound analysis (e.g., HP-5MS, 60 m x 0.25 mm ID, 0.25 µm film thickness).^[8]
 - Injection Mode: Splitless.^[8]

- Temperature Program: Optimize the temperature program to achieve good separation of the analyte and internal standard. A typical program might start at a low temperature, ramp to a higher temperature, and hold.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for both the analyte and **1,3-Dimethoxybenzene-D10**.

5. Data Analysis:

- Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.
- Determine the concentration of the analyte in the samples by calculating the peak area ratio and using the calibration curve.

Protocol 2: Characterization by Deuterium NMR (^2H NMR) Spectroscopy

This protocol outlines the general steps for acquiring a deuterium NMR spectrum of **1,3-Dimethoxybenzene-D10** to confirm its identity and isotopic enrichment.

1. Materials and Reagents:

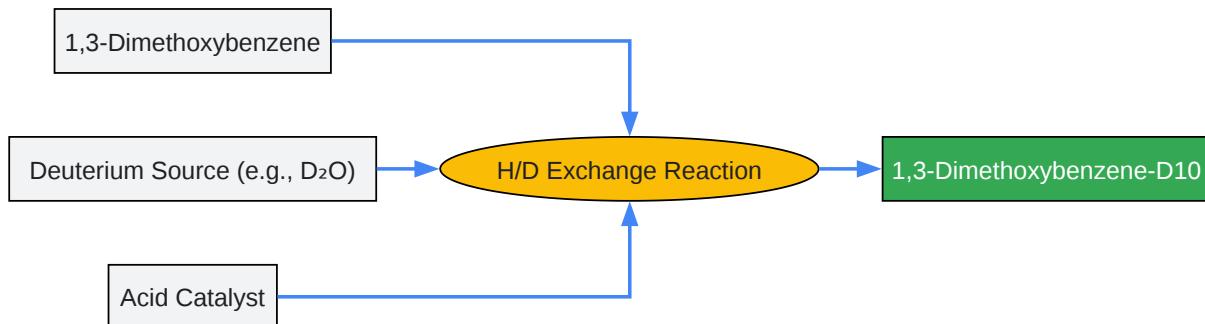
- **1,3-Dimethoxybenzene-D10**
- Non-deuterated NMR solvent (e.g., chloroform, benzene)
- NMR spectrometer equipped for deuterium detection

2. Sample Preparation:

- Dissolve an appropriate amount of **1,3-Dimethoxybenzene-D10** in the non-deuterated solvent in an NMR tube. The use of a non-deuterated solvent is unconventional but necessary for observing the deuterium signal of the analyte.[\[9\]](#)

3. NMR Data Acquisition:

- Acquire the ^2H NMR spectrum. Due to the low magnetogyric ratio of deuterium, a longer acquisition time may be required to achieve a good signal-to-noise ratio.[9] The experiment is typically run in unlocked mode, and shimming is performed manually.[9]

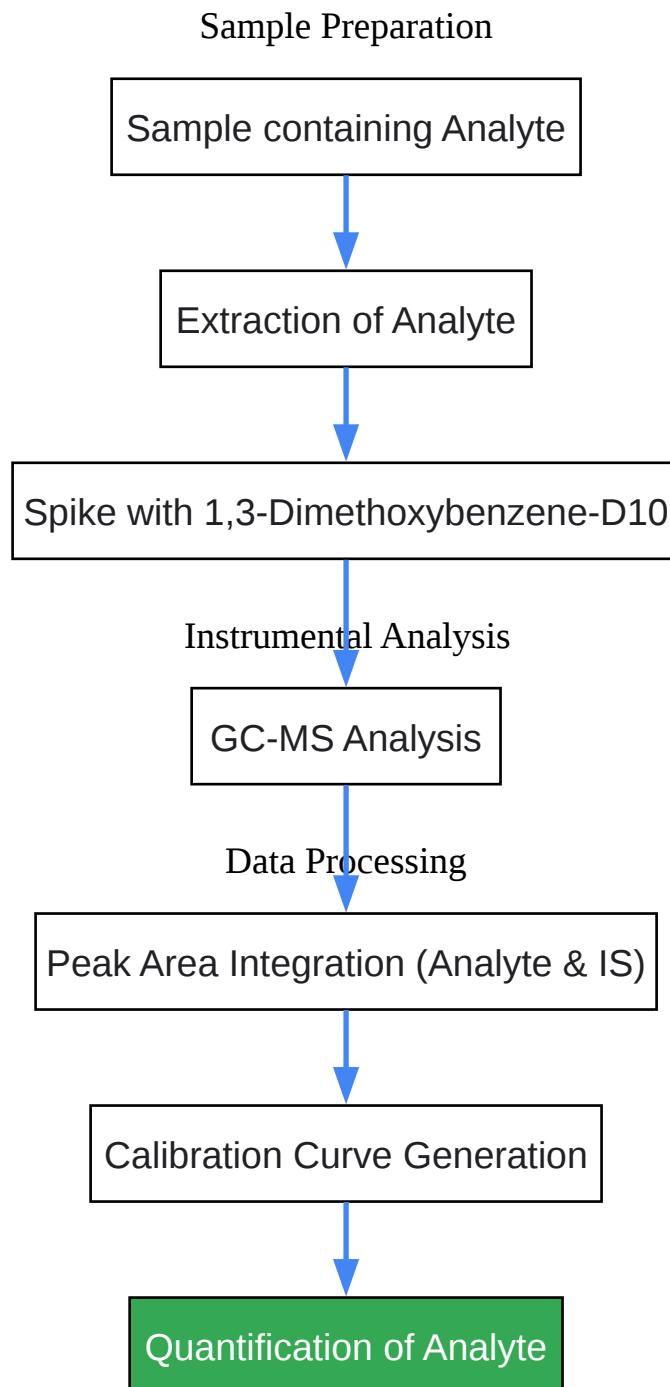

4. Data Analysis:

- Process the spectrum to identify the deuterium signals. The chemical shifts will be similar to the proton signals in the ^1H NMR spectrum of the non-deuterated analogue.
- The number and integration of the signals can be used to confirm the positions of deuteration and assess the isotopic enrichment.

Visualizations

Synthetic Pathway

A potential synthetic route to **1,3-Dimethoxybenzene-D10** involves the deuteration of 1,3-dimethoxybenzene. This can be achieved through various methods, including acid-catalyzed H/D exchange with a deuterium source like D_2O .



[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **1,3-Dimethoxybenzene-D10**.

Analytical Workflow

The following diagram illustrates a typical workflow for the use of **1,3-Dimethoxybenzene-D10** as an internal standard in a quantitative GC-MS analysis.

[Click to download full resolution via product page](#)

Caption: Workflow for quantitative analysis using an internal standard.

Metabolic Fate

While specific metabolic studies on **1,3-Dimethoxybenzene-D10** are not available, the biotransformation of the non-deuterated analogue provides insights. The metabolism of aromatic compounds typically involves Phase I reactions, such as oxidation mediated by cytochrome P450 enzymes, followed by Phase II conjugation reactions to increase water solubility and facilitate excretion.^[10] For 1,3-dimethoxybenzene, metabolic pathways could involve O-demethylation to form hydroxylated metabolites, which can then be conjugated. The deuteration in **1,3-Dimethoxybenzene-D10** can potentially alter the rate of metabolism (the kinetic isotope effect), which is a key consideration in drug development and metabolic studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. 1,3-DIMETHOXYBENZENE [ventus.com]
- 6. 1,3-Dimethoxybenzene = 98 151-10-0 [sigmaaldrich.com]
- 7. 1,3-Dimethoxybenzene | C8H10O2 | CID 9025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tdi-bi.com [tdi-bi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [1,3-Dimethoxybenzene-D10 physical and chemical characteristics]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1460104#1-3-dimethoxybenzene-d10-physical-and-chemical-characteristics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com